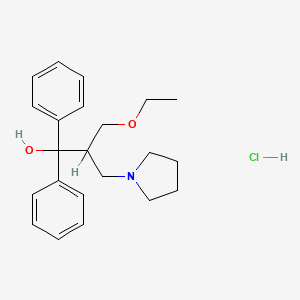
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of ethanethiol and contains a benzisothiazolinone moiety, which is often associated with antimicrobial and biocidal activities.
Vorbereitungsmethoden
The synthesis of ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide typically involves multiple steps. The process starts with the preparation of the benzisothiazolinone intermediate, followed by its reaction with a suitable butylamine derivative. The final step involves the introduction of the ethanethiol moiety and the formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazolinone moiety, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used in the formulation of biocidal products for industrial and household applications.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide involves its interaction with microbial cell membranes. The benzisothiazolinone moiety disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide can be compared with other benzisothiazolinone derivatives, such as:
Ethanethiol, 2-(4-(O-Tolyloxy)Butyl)Amino-, Hydrogen Sulfate (Ester): This compound has a similar structure but different functional groups, leading to variations in its chemical reactivity and applications.
Ethanethiol, 2-(Butylamino)-: This simpler derivative lacks the benzisothiazolinone moiety, resulting in different biological activities and uses.
The unique combination of the benzisothiazolinone moiety and the ethanethiol group in this compound gives it distinct properties and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31786-73-9 |
|---|---|
Molekularformel |
C13H19BrN2O3S2 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
1,1-dioxo-2-[4-(2-sulfanylethylamino)butyl]-1,2-benzothiazol-3-one;hydrobromide |
InChI |
InChI=1S/C13H18N2O3S2.BrH/c16-13-11-5-1-2-6-12(11)20(17,18)15(13)9-4-3-7-14-8-10-19;/h1-2,5-6,14,19H,3-4,7-10H2;1H |
InChI-Schlüssel |
WZOHVOAHMABJFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCNCCS.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
